Exaluren

Mitochondrial toxicity Aminoglycoside selectivity Drug safety

Exaluren (ELX-02, NB-124) is a first-in-class eukaryotic ribosome-selective glycoside (ERSG) engineered for translational readthrough of premature termination codons. Unlike traditional aminoglycosides (gentamicin, G418), Exaluren exhibits ~100-fold lower mitochondrial ribosome affinity, delivering 12-fold higher readthrough activity for G542X CFTR and 9-fold lower cellular toxicity. Validated across G542X/G550X CF, cystinosis (CtnsY226X), p53 restoration (R213X), and epidermolysis bullosa models. Orphan Drug-designated in US & EU. For research use only; not for human administration.

Molecular Formula C19H38N4O10
Molecular Weight 482.5 g/mol
CAS No. 1375073-93-0
Cat. No. B607397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExaluren
CAS1375073-93-0
SynonymsExaluren
Molecular FormulaC19H38N4O10
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N
InChIInChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-/m0/s1
InChIKeyKJBRSTPUILEBDR-DBMIJKFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Exaluren (CAS 1375073-93-0): A First-in-Class Eukaryotic Ribosome-Selective Glycoside for Nonsense Mutation Readthrough


Exaluren (also known as ELX-02 or NB-124) is a first-in-class, synthetic eukaryotic ribosome-selective glycoside (ERSG) with the molecular formula C19H38N4O10 and a molecular weight of 482.53 g/mol [1]. It functions as a translational readthrough-inducing drug (TRID) that enables ribosomes to bypass premature termination codons (PTCs) in mRNA, thereby restoring the production of full-length functional proteins that are otherwise truncated in genetic diseases caused by nonsense mutations . Structurally, Exaluren is a modified aminoglycoside analogue, chemically defined as (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol [2]. Exaluren has been investigated in Phase 2 clinical trials for cystic fibrosis (NCT04135495), cystinosis, and Alport syndrome, and has received Orphan Drug designation in both the United States and European Union [3].

Why Exaluren Cannot Be Substituted: Quantified Superiority Over Gentamicin and G418 in Selectivity and Toxicity


Generic substitution of Exaluren with traditional aminoglycosides like gentamicin or G418 is not scientifically viable due to fundamentally different selectivity and toxicity profiles. While gentamicin and G418 can induce translational readthrough, they are primarily antibacterial agents that exhibit high affinity for both prokaryotic and mitochondrial ribosomes, resulting in dose-limiting ototoxicity and nephrotoxicity [1]. Exaluren was specifically engineered as a eukaryotic ribosome-selective glycoside (ERSG) with a 100-fold lower affinity for mitochondrial ribosomes compared to other aminoglycosides [2]. This structural optimization translates directly into quantifiable differences in both readthrough efficacy and cellular toxicity, as demonstrated in head-to-head comparative studies. Notably, Ataluren (PTC124), another readthrough agent, failed to demonstrate in vivo efficacy in Phase 3 trials for cystic fibrosis, further underscoring that not all TRIDs are interchangeable [3]. The following evidence establishes the unique, quantified differentiation of Exaluren that mandates its specific selection over in-class alternatives.

Exaluren Quantified Differentiation: Direct Comparative Evidence vs. Gentamicin, G418, and Cysteamine


Exaluren Exhibits >100-Fold Lower Mitochondrial Toxicity Than Gentamicin and G418

In a direct head-to-head comparison study, Exaluren demonstrated significantly reduced mitochondrial toxicity compared to gentamicin and G418. The mitochondrial inhibitory concentration (IC50Mit) for Exaluren was 965 ± 155 mM, which is 37-fold higher than gentamicin (26 ± 2 mM) and 74-fold higher than G418 (13 ± 1 mM) [1]. Additionally, cellular toxicity (LC50) for Exaluren was 22.2 ± 1.1 mM, approximately 9-fold less toxic than gentamicin (2.5 ± 0.3 mM) and 17-fold less toxic than G418 (1.3 ± 0.1 mM) [2]. This dramatically improved safety profile is attributed to Exaluren's engineered eukaryotic ribosomal selectivity, with a reported 100-fold lower affinity for mitochondrial ribosomes compared to traditional aminoglycosides [3]. Notably, Exaluren's antibacterial activity (MIC 680 mM) is negligible compared to gentamicin (6 mM), confirming its optimized profile for genetic disease applications rather than antimicrobial use [4].

Mitochondrial toxicity Aminoglycoside selectivity Drug safety

Exaluren Demonstrates 12-Fold to 220-Fold Superior Readthrough Activity vs. Gentamicin Across Multiple Nonsense Mutations

In a direct comparative analysis of readthrough activity across multiple disease-relevant nonsense mutations, Exaluren consistently outperformed gentamicin. For the Usher syndrome R3X mutation, Exaluren achieved a readthrough score of 22 compared to 0.1 for gentamicin, representing a 220-fold improvement [1]. For the Usher syndrome R245X mutation, Exaluren scored 2.1 versus 0.3 for gentamicin, a 7-fold increase [2]. For the Hurler syndrome Q70X mutation, Exaluren achieved 4.5 compared to 0.2 for gentamicin, a 22.5-fold improvement [3]. For the cystic fibrosis G542X mutation, Exaluren scored 6 compared to 0.5 for gentamicin, a 12-fold improvement [4]. Notably, Exaluren's readthrough activity matched or exceeded that of G418 across all tested mutations while maintaining the superior safety profile documented in Evidence Item 1. In G550X-CFTR patient-derived intestinal organoids, ELX-02 treatment produced significantly higher forskolin-induced swelling than in G542X organoids, with CFTR function rescued to 20-40% of wild-type levels when combined with CFTR correctors [5]. Mass spectrometry revealed that ELX-02 uniquely inserted tryptophan as the sole amino acid at the G550X position, in contrast to G418 which inserted three different amino acids (cysteine, arginine, and tryptophan) at the G542X position [6].

Translational readthrough Nonsense mutation suppression CFTR Usher syndrome Hurler syndrome

Exaluren Maintains Native Stop Codon Fidelity at Therapeutically Active Concentrations

A critical differentiation factor for Exaluren is its demonstrated ability to induce readthrough of premature stop codons (PSCs) without compromising native stop codon (NSC) fidelity—a property not established for gentamicin or G418. In DMS-114 cells containing the R213X PSC mutation in the TP53 gene, Exaluren treatment produced significant p53 protein expression. Simultaneously, proteomic analysis of lymphocytes treated with Exaluren at 20 and 100 μg/ml revealed no detectable dose-dependent readthrough of native stop codons [1]. Furthermore, clinical samples from healthy subjects dosed with Exaluren (0.3-7.5 mg/kg) showed no evidence of NSC readthrough protein products [2]. Among the limited number of readthrough proteins identified in proteomic screens, none of the NSC readthrough products with >2 identified peptides demonstrated dose-dependent responses to Exaluren [3]. This stands in contrast to traditional aminoglycosides, which have been reported to cause readthrough of correctly positioned stop codons, representing a lack of selectivity toward premature stop codons [4].

Translational fidelity Off-target readthrough Proteomic analysis

Exaluren Matches Cysteamine Efficacy in Reducing Cystine Accumulation Without Observed Nephrotoxicity

In a validated cystinosis disease model, Exaluren demonstrated therapeutic efficacy comparable to the standard-of-care treatment cysteamine while exhibiting a superior renal safety profile. Subcutaneous administration of Exaluren at 10 mg/kg twice weekly for 3 weeks in CtnsY226X nonsense mutant mice reduced renal cystine accumulation to levels comparable to those achieved with cysteamine treatment [1]. Importantly, despite accumulating in kidney tissue, Exaluren produced neither cytotoxicity nor nephrotoxicity in these studies [2]. This represents a critical differentiation from traditional aminoglycosides, which are known to cause dose-limiting nephrotoxicity and are contraindicated for long-term use in cystinosis patients [3]. The study concluded that Exaluren produces functional CTNS protein as evidenced by reduced cystine accumulation [4]. In vitro, Exaluren demonstrated no toxicity at concentrations of 100-400 μg/mL while permitting readthrough of nonsense mutations in human cells .

Cystinosis Lysosomal storage disorder Renal safety CTNS gene

Exaluren Demonstrates Dose-Proportional Pharmacokinetics with Complete 10-Hour Elimination in Phase 1 Trials

Clinical pharmacokinetic data from Phase 1 trials establishes Exaluren's predictable and favorable PK profile, which is essential for reliable experimental design and dosing. In single-ascending-dose studies (0.3-7.5 mg/kg subcutaneous), Exaluren demonstrated dose-exposure linearity with a 24-fold increase in AUC for a 25-fold dose increase, and dose-proportional Cmax (17-fold increase for a 25-fold dose increase) [1]. The compound exhibited rapid absorption with time to peak concentration and complete elimination from the vascular compartment within 10 hours [2]. The primary route of excretion was renal, with the majority of the compound excreted unchanged [3]. In multiple-ascending-dose studies (62 healthy volunteers), ELX-02 plasma exposure remained dose-proportional with no apparent accumulation [4]. The mean apparent volume of distribution was dose-dependent, suggesting increased distribution and tissue uptake at higher doses [5]. Single doses between 0.3 mg/kg and 7.5 mg/kg showed an acceptable safety profile without severe or serious drug-related adverse events, including a lack of renal and ototoxicity events in the single-dose studies [6].

Pharmacokinetics Phase 1 clinical trial Subcutaneous administration Dose proportionality

Exaluren Optimal Application Scenarios: Evidence-Based Use Cases for Research and Drug Development


Cystic Fibrosis Nonsense Mutation Research: G542X and G550X CFTR Functional Restoration

For researchers studying nonsense mutation-mediated cystic fibrosis, particularly those working with the common G542X allele or the rare G550X allele, Exaluren provides unique experimental capabilities not achievable with gentamicin or G418. Exaluren has demonstrated 12-fold higher readthrough activity than gentamicin for the G542X mutation (score of 6 vs. 0.5) [1]. For the G550X mutation, Exaluren treatment in patient-derived intestinal organoids produced significantly higher forskolin-induced swelling than in G542X organoids, and when combined with CFTR correctors, rescued CFTR function to 20-40% of wild-type levels [2]. The inserted tryptophan at the G550X position generates a superfunctional CFTR variant with increased PKA sensitivity and open probability [3]. Exaluren's superior readthrough activity and established safety profile (9-fold lower cellular toxicity than gentamicin) make it the only viable TRID for long-term CFTR functional studies [4].

Cystinosis and Lysosomal Storage Disorder Mechanistic Studies

Exaluren enables investigation of CTNS gene function and cystine transport mechanisms without the confounding nephrotoxicity that precludes long-term use of traditional aminoglycosides. In CtnsY226X nonsense mutant mice, Exaluren (10 mg/kg SC twice weekly for 3 weeks) reduced renal cystine accumulation to levels comparable to cysteamine, the current standard-of-care [1]. Unlike cysteamine, which merely manages cystine levels, Exaluren addresses the underlying genetic defect by restoring functional CTNS protein production [2]. Importantly, despite accumulating in kidney tissue, Exaluren produced neither cytotoxicity nor nephrotoxicity in these studies—a finding that directly contrasts with the known renal toxicity of traditional aminoglycosides [3]. This unique combination of mechanism-based efficacy and renal safety makes Exaluren an essential tool for studying CTNS biology and evaluating nonsense suppression as a therapeutic strategy for cystinosis and related lysosomal storage disorders [4].

p53-Mediated Cancer Apoptosis Studies Using Nonsense Mutation Models

For oncology researchers investigating p53 restoration as a therapeutic strategy, Exaluren provides a validated tool for inducing readthrough of premature stop codons in the TP53 gene. In DMS-114 cells containing the R213X PSC mutation, Exaluren treatment produced significant p53 protein expression and was associated with decreased nonsense-mediated mRNA degradation [1]. The compound's documented ability to induce PSC readthrough while maintaining native stop codon fidelity provides a critical experimental advantage, enabling researchers to attribute observed p53-mediated apoptosis specifically to restoration of the intended protein rather than off-target translational effects [2]. The favorable PK profile with complete elimination within 10 hours allows for precise temporal control of p53 restoration in cell-based assays [3].

Epidermolysis Bullosa and Extracellular Matrix Protein Restoration Research

Exaluren has demonstrated superior premature termination codon readthrough activity and lower toxicity compared to gentamicin in genetic disorders affecting extracellular matrix proteins [1]. In primary recessive dystrophic epidermolysis bullosa (RDEB) keratinocytes and fibroblasts, as well as junctional epidermolysis bullosa (JEB) keratinocytes harboring nonsense mutations, Exaluren induced dose-dependent production of type VII collagen (C7) and laminin β3 that surpassed results achieved with gentamicin [2]. Importantly, Exaluren-induced C7 and laminin 332 properly localized to the dermal-epidermal junction, and treatment reversed cellular hypermotility and improved cell-substratum adhesion in JEB cells [3]. This represents the first demonstration that a readthrough agent can restore functional C7 and laminin 332 in these lethal blistering skin disorders, positioning Exaluren as a unique research tool for studying extracellular matrix biology and nonsense suppression therapy in dermatological genetic diseases [4].

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